molecular formula C14H20N6O2 B12792995 Adenosine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)- CAS No. 134934-50-2

Adenosine, 2',3'-dideoxy-2'-(1-pyrrolidinyl)-

Cat. No.: B12792995
CAS No.: 134934-50-2
M. Wt: 304.35 g/mol
InChI Key: ABCVSSOLTYBPCQ-IMSIIYSGSA-N
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Description

2’-Pyrrolidino-2’,3’-dideoxyadenosine is a modified nucleoside analog derived from adenosine. It is characterized by the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose ring, replaced by a pyrrolidine ring. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Pyrrolidino-2’,3’-dideoxyadenosine typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate intermediates, where ribonucleoside 2’,3’-bisxanthates are prepared using bromoethane or 3-bromopropanenitrile as alkylating agents. The subsequent radical deoxygenation reaction employs tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as reagents . This method is environmentally friendly and cost-effective.

Industrial Production Methods: Industrial production of 2’-Pyrrolidino-2’,3’-dideoxyadenosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as prepar

Properties

CAS No.

134934-50-2

Molecular Formula

C14H20N6O2

Molecular Weight

304.35 g/mol

IUPAC Name

[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-pyrrolidin-1-yloxolan-2-yl]methanol

InChI

InChI=1S/C14H20N6O2/c15-12-11-13(17-7-16-12)20(8-18-11)14-10(5-9(6-21)22-14)19-3-1-2-4-19/h7-10,14,21H,1-6H2,(H2,15,16,17)/t9-,10+,14+/m0/s1

InChI Key

ABCVSSOLTYBPCQ-IMSIIYSGSA-N

Isomeric SMILES

C1CCN(C1)[C@@H]2C[C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO

Canonical SMILES

C1CCN(C1)C2CC(OC2N3C=NC4=C(N=CN=C43)N)CO

Origin of Product

United States

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